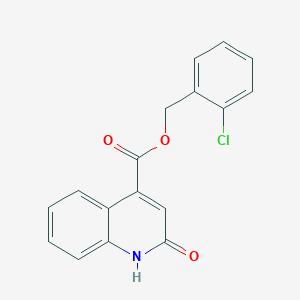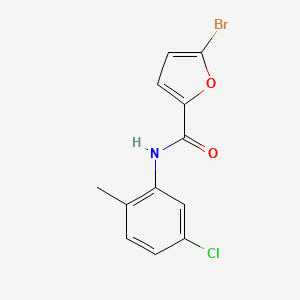
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea, also known as MBMT, is a thiourea derivative compound that has been studied for its potential therapeutic applications. This molecule has been found to exhibit various biochemical and physiological effects, making it an interesting candidate for further research.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been found to exhibit anti-proliferative effects on cancer cells, making it a potential candidate for chemotherapy. In neurodegenerative diseases, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been shown to have neuroprotective effects, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. In infectious diseases, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to interact with tubulin, a protein involved in cell division. N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been found to exhibit various biochemical and physiological effects. In cancer cells, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been found to inhibit cell proliferation and induce cell cycle arrest and apoptosis. In neurodegenerative diseases, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been found to exhibit antibacterial and antifungal properties by disrupting the cell membrane and inhibiting the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has several advantages for lab experiments, such as its relatively simple synthesis method and its potential therapeutic applications in various fields. However, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea. One direction is to further investigate its potential therapeutic applications in cancer research, neurodegenerative diseases, and infectious diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, research could be conducted to optimize the synthesis method and improve the yield and purity of the final product.
Métodos De Síntesis
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with 3-methoxybenzoyl isothiocyanate. The resulting intermediate product is then subjected to further reactions to yield N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea. The synthesis of N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been optimized to improve the yield and purity of the final product.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-19-14-8-6-12(7-9-14)11-17-16(21)18-13-4-3-5-15(10-13)20-2/h3-10H,11H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGATUDBWRVWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200544 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5889406.png)
![4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5889423.png)
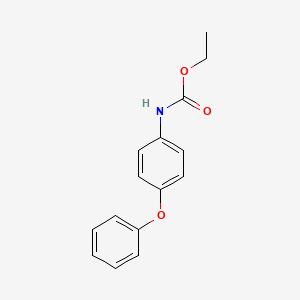
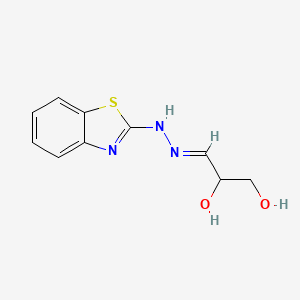
![methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5889440.png)
![6-{[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one](/img/structure/B5889444.png)

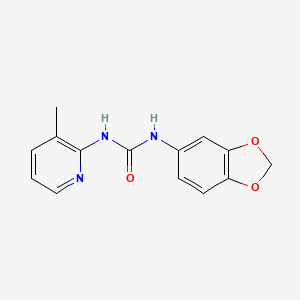
![4-allyl-5-{[(2,4-dichlorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5889463.png)
